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An in-depth analysis of the ab initio potential energy curves for the Cadmium-Krypton (CdKr)

van der Waals complex reveals a weakly bound system characterized by a shallow potential

well in its ground electronic state and more strongly bound excited states. This guide provides

a comprehensive overview of the spectroscopic constants derived from both experimental

measurements and theoretical calculations, details the methodologies employed in these

studies, and visualizes the computational workflow.

Spectroscopic Characterization of CdKr
The CdKr complex, formed between a cadmium atom and a krypton atom, serves as a model

system for studying weak intermolecular interactions. Its potential energy curves have been

investigated through a combination of high-resolution laser spectroscopy techniques and

sophisticated ab initio quantum-chemical calculations.

Data Presentation: Spectroscopic Constants
The following table summarizes the key spectroscopic constants for the ground and several

low-lying electronic states of the CdKr molecule. These parameters, including the dissociation

energy (De), the equilibrium internuclear distance (Re), the harmonic vibrational frequency

(ωe), and the first anharmonicity constant (ωexe), provide a quantitative description of the

potential energy wells for each electronic state.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15417951?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15417951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic
State

Method De (cm-1) Re (Å) ωe (cm-1) ωexe (cm-1)

X 1Σ0+ Experimental 146.8 ± 1.5 4.38 ± 0.05 21.3 0.85

Ab initio

(Czuchaj et

al.)

Data not

available

Data not

available

Data not

available

Data not

available

A 3Π0+ Experimental 340 3.85 37.0 0.8

Ab initio

(Czuchaj et

al.)

Data not

available

Data not

available

Data not

available

Data not

available

B 3Π1 Experimental 690 3.45 60.0 1.0

Ab initio

(Czuchaj et

al.)

Data not

available

Data not

available

Data not

available

Data not

available

C 1Π1 Experimental 1036 3.22 56.72 0.81

Ab initio

(Czuchaj et

al.)

Data not

available

Data not

available

Data not

available

Data not

available

D 1Σ0+ Experimental Repulsive - - -

Ab initio

(Czuchaj et

al.)

Data not

available

Data not

available

Data not

available

Data not

available

E 3Σ+ Experimental 1080 3.20 65.0 1.0

Ab initio

(Czuchaj et

al.)

Data not

available

Data not

available

Data not

available

Data not

available

Note: While experimental results are in good agreement with ab initio calculations by Czuchaj

and coworkers, specific theoretical values for spectroscopic constants were not available in the

searched literature.
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Experimental and Computational Protocols
The determination of the potential energy curves for the CdKr complex relies on a synergistic

approach combining experimental spectroscopy and theoretical calculations.

Experimental Methodologies
The experimental characterization of the CdKr van der Waals complex is typically performed

using laser-induced fluorescence (LIF) and optical-optical double resonance (OODR)

spectroscopy in a supersonic jet expansion.

Supersonic Jet Expansion: A mixture of helium seeded with cadmium vapor and krypton is

expanded through a nozzle into a vacuum chamber. This process cools the gas mixture to

very low rotational and vibrational temperatures, simplifying the resulting spectra and

facilitating the formation of CdKr complexes.

Laser-Induced Fluorescence (LIF): A tunable pulsed dye laser excites the CdKr molecules

from the ground electronic state (X 1Σ0+) to various vibrational levels of an excited electronic

state. The subsequent fluorescence emitted as the molecules relax back to the ground state

is collected by a photomultiplier tube. By scanning the laser frequency and recording the

fluorescence intensity, an excitation spectrum is obtained, which reveals the vibrational

structure of the excited state.

Dispersed Fluorescence Spectroscopy: The fluorescence from a specific, laser-excited

vibrational level of an excited state is passed through a monochromator to resolve the

emission into different vibrational levels of the ground state. This provides information about

the vibrational energy level spacings of the ground electronic state.

Optical-Optical Double Resonance (OODR): This technique employs two lasers. The first

laser (pump) excites the CdKr molecules to a specific vibrational level of an intermediate

electronic state. A second laser (probe) then excites the molecules from this intermediate

state to higher-lying electronic states. This method allows for the study of electronic states

that are not accessible directly from the ground state due to unfavorable Franck-Condon

factors.

Ab initio Computational Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15417951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The theoretical investigation of the CdKr potential energy curves involves high-level ab initio

calculations. Although the specific details from the work of Czuchaj and coworkers were not

explicitly found, a general workflow for such calculations can be outlined.
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System Definition & Basis Set Selection

Quantum Chemical Calculations

Data Analysis & Curve Fitting

Define Cd and Kr atoms

Select appropriate basis sets
(e.g., aug-cc-pVTZ)

Include effective core potentials (ECPs)
for heavy atoms (Cd, Kr)

Perform single-point energy calculations
at various internuclear distances (R)

Employ high-level ab initio methods
(e.g., CCSD(T), CASSCF/MRCI)

Construct potential energy curves
by plotting E vs. R

Fit the potential energy curves
to an analytical function (e.g., Morse potential)

Extract spectroscopic constants
(De, Re, ωe, ωexe)

Click to download full resolution via product page

Caption: Computational workflow for ab initio potential energy curve determination.
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This workflow begins with the definition of the atomic system and the selection of appropriate

basis sets and effective core potentials to accurately describe the electronic structure of the

heavy atoms. Subsequently, single-point energy calculations are performed at a range of

internuclear distances using highly correlated ab initio methods such as Coupled Cluster with

Singles, Doubles, and perturbative Triples (CCSD(T)) for the ground state, and Complete

Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration

Interaction (MRCI) for excited states. The resulting data points are then used to construct the

potential energy curves, which are fitted to analytical potential functions to extract the

spectroscopic constants.

To cite this document: BenchChem. [Ab initio potential energy curves for CdKr complex].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15417951#ab-initio-potential-energy-curves-for-cdkr-
complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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